molecular formula C15H22N2O3S B4033084 Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Cat. No.: B4033084
M. Wt: 310.4 g/mol
InChI Key: GXJHNEUZCPDJHH-UHFFFAOYSA-N
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Description

Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl [3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate is 310.13511374 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic and Antifilarial Agents

A class of compounds related to ethyl carbamates has shown promise as potential antineoplastic and antifilarial agents. The compounds demonstrated significant growth inhibition in L1210 cells and significant in vivo antifilarial activity against adult worms in experimental infections, indicating their potential use in treating cancer and filarial infections (S. Ram et al., 1992).

Antimicrobial and Anti-inflammatory Agents

Another study focused on the synthesis of derivatives, including those similar to ethyl carbamates, to evaluate their antimicrobial and anti-inflammatory properties. Some compounds exhibited promising biological activity, suggesting their potential application in developing new treatments for infections and inflammation (B. Narayana et al., 2006).

Drug Delivery Systems

Ethyl carbamates have also been explored in the context of drug delivery systems. A study described a methodology for synthesizing poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds, including ethyl carbamates, to improve drug solubility, extend plasma circulating half-lives, and enhance tumor accumulation for anticancer agents. This approach offers a new strategy for delivering drugs more effectively (R. B. Greenwald et al., 1999).

Analytical Methods for Contaminant Detection

The development of analytical methods for detecting contaminants in food and beverages has also utilized ethyl carbamates. A study described the development of an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine, highlighting the potential for monitoring this carcinogen in alcoholic beverages to ensure public health safety (Lin Luo et al., 2017).

Properties

IUPAC Name

ethyl N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-5-9-6-7-10-11(8-9)21-14(12(10)13(16)18)17-15(19)20-4-2/h9H,3-8H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJHNEUZCPDJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Ethyl (3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

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